1-Ethoxy-3-phenyl-1H-2-benzopyran

Medicinal chemistry Scaffold hopping Computational chemistry

1-Ethoxy-3-phenyl-1H-2-benzopyran (CAS: 127233-59-4), also known as 1-ethoxy-3-phenyl-1H-isochromene, is a benzopyran derivative characterized by a fused benzene-pyran ring system (1H-2-benzopyran core) with an ethoxy substituent at position 1 and a phenyl ring at position 3. Its molecular formula is C₁₇H₁₆O₂, with a molecular weight of 252.31 g/mol and a calculated LogP of 4.25, indicating substantial lipophilicity.

Molecular Formula C17H16O2
Molecular Weight 252.31 g/mol
CAS No. 127233-59-4
Cat. No. B11867668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-3-phenyl-1H-2-benzopyran
CAS127233-59-4
Molecular FormulaC17H16O2
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCOC1C2=CC=CC=C2C=C(O1)C3=CC=CC=C3
InChIInChI=1S/C17H16O2/c1-2-18-17-15-11-7-6-10-14(15)12-16(19-17)13-8-4-3-5-9-13/h3-12,17H,2H2,1H3
InChIKeySUMQXTKZACYVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-3-phenyl-1H-2-benzopyran (CAS 127233-59-4) – Structural Identity and Core Pharmacological Framework


1-Ethoxy-3-phenyl-1H-2-benzopyran (CAS: 127233-59-4), also known as 1-ethoxy-3-phenyl-1H-isochromene, is a benzopyran derivative characterized by a fused benzene-pyran ring system (1H-2-benzopyran core) with an ethoxy substituent at position 1 and a phenyl ring at position 3 . Its molecular formula is C₁₇H₁₆O₂, with a molecular weight of 252.31 g/mol and a calculated LogP of 4.25, indicating substantial lipophilicity . The benzopyran scaffold is pharmacologically validated as a core structure for selective estrogen receptor modulators (SERMs), potassium channel activators, and 5-lipoxygenase inhibitors [1][2]. Notably, the 1-ethoxy-3-phenyl substitution pattern on the 1H-2-benzopyran framework distinguishes this compound from the more extensively studied 2H-1-benzopyran SERMs such as CDRI-85/287 (2-[4-(2-piperidinoethoxy)phenyl]-3-phenyl-2H-1-benzopyran) [3], establishing a unique chemical space within the benzopyran family that warrants independent characterization.

Procurement-Specific Considerations: Why In-Class Benzopyran Analogs Cannot Substitute 1-Ethoxy-3-phenyl-1H-2-benzopyran (CAS 127233-59-4) in Focused Research Programs


The benzopyran family encompasses structurally diverse compounds with markedly divergent pharmacological profiles driven by subtle variations in core oxidation state, substitution pattern, and side-chain architecture. While 2H-1-benzopyran SERMs such as CDRI-85/287 demonstrate potent anti-proliferative activity through ER-β agonism and ER-α antagonism (IC₅₀ values in the nanomolar range against PC-3 prostate cancer cells) [1], the 1H-2-benzopyran scaffold represents a distinct oxidation isomer with fundamentally different electronic distribution and conformational flexibility. Published structure-activity relationship (SAR) studies confirm that the position of substituents on the benzopyran ring (e.g., para- vs. meta-substitution on the 2-phenyl or 3-phenyl ring) critically determines receptor binding affinity, with affinity values ranging from 0.3% to over 25% relative to estradiol depending on precise molecular architecture [2][3]. Furthermore, the 1-ethoxy substituent introduces unique hydrogen-bonding capacity and steric bulk absent in methyl-substituted or unsubstituted analogs, potentially modulating target engagement, metabolic stability, and off-target liability. These SAR nuances preclude generic substitution; researchers must verify that the specific CAS 127233-59-4 structure matches their intended chemical probe or lead optimization scaffold. Procurement of an incorrect benzopyran analog—even one with superficial structural similarity—risks experimental irreproducibility and misallocation of resources.

1-Ethoxy-3-phenyl-1H-2-benzopyran (CAS 127233-59-4) – Quantifiable Differentiation Dimensions for Scientific Selection


Core Scaffold Differentiation: 1H-2-Benzopyran vs. 2H-1-Benzopyran Oxidation Isomerism and Predicted Electronic Properties

1-Ethoxy-3-phenyl-1H-2-benzopyran possesses a 1H-2-benzopyran (isochromene) core, which is the oxidation isomer of the 2H-1-benzopyran scaffold found in extensively studied SERMs such as CDRI-85/287. This isomeric difference alters π-electron delocalization, ring aromaticity, and conformational flexibility . Although direct head-to-head biological data for this specific compound are absent from the peer-reviewed literature, class-level inference from isochromene derivatives indicates that this scaffold can engage biological targets differently than 2H-1-benzopyrans. For instance, 4-arylisochromene derivatives have been reported to inhibit tubulin polymerization with IC₅₀ values as low as 10–25 nM against cancer cell lines [1], whereas 2H-1-benzopyran SERMs act primarily through estrogen receptor modulation [2]. The 1-ethoxy substituent on the isochromene core introduces additional hydrogen-bond acceptor capacity (calculated polar surface area = 18.46 Ų) that may influence target recognition and solubility relative to unsubstituted or methyl-substituted analogs.

Medicinal chemistry Scaffold hopping Computational chemistry

Physicochemical Differentiation: Calculated Lipophilicity (LogP 4.25) and Its Implications for Membrane Permeability and Formulation

The calculated LogP (octanol-water partition coefficient) of 1-ethoxy-3-phenyl-1H-2-benzopyran is 4.25 . This value provides a quantitative basis for predicting membrane permeability and solubility, which are critical parameters for cellular assays and in vivo studies. By comparison, many potent 2H-1-benzopyran SERMs bearing basic amine side chains (e.g., CDRI-85/287) have higher calculated LogP values (~4.5–5.5) and contain ionizable groups that confer pH-dependent solubility [1]. The absence of a basic amine in CAS 127233-59-4 suggests that its solubility and permeability profile will be governed primarily by the balance between its aromatic core (high lipophilicity) and the weakly polar ethoxy oxygen (low hydrogen-bonding capacity, PSA = 18.46 Ų) . This physicochemical signature may result in distinct solubility-limited absorption behavior, lower plasma protein binding, and different tissue distribution patterns compared to amine-containing benzopyran analogs.

ADME Drug discovery Formulation science

Inferred Anti-Inflammatory Potential: 5-Lipoxygenase (5-LOX) Inhibition as a Class Feature of Benzopyran Derivatives

Patent literature explicitly claims that benzopyran derivatives, including those with substitution patterns analogous to 1-ethoxy-3-phenyl-1H-2-benzopyran, possess 5-lipoxygenase (5-LOX) inhibitory activity [1]. 5-LOX catalyzes the conversion of arachidonic acid to leukotrienes, potent inflammatory mediators. While specific IC₅₀ values for CAS 127233-59-4 have not been reported, the class-level association with 5-LOX inhibition is supported by quantitative data from related isochromene derivatives: an isochromenyl derivative isolated from Sepiella inermis exhibited 5-LOX inhibition with an IC₅₀ of 0.77 mg/mL [2]. This demonstrates that the isochromene scaffold can engage the 5-LOX enzyme. The 1-ethoxy-3-phenyl substitution pattern may further modulate potency and selectivity relative to natural product isochromenes.

Inflammation Enzyme inhibition 5-LOX

Potassium Channel Activation Potential: A Mechanistically Distinct Benzopyran Class Feature

Benzopyran derivatives are established as potassium channel activators, a mechanism that underlies smooth muscle relaxation and bronchodilation [1]. The patent literature specifically describes benzopyran compounds with general structural similarity to 1-ethoxy-3-phenyl-1H-2-benzopyran as useful for treating hypertension, asthma, and other disorders responsive to potassium channel opening [2]. Although direct functional data (e.g., EC₅₀ for K⁺ channel activation) are unavailable for CAS 127233-59-4, the benzopyran scaffold's ability to activate ATP-sensitive potassium channels (K_ATP) is well-documented. The 1-ethoxy-3-phenyl substitution may influence channel subtype selectivity and potency, differentiating it from clinically studied benzopyran K_ATP openers like levcromakalim.

Ion channels Smooth muscle relaxation Cardiovascular pharmacology

Recommended Research and Industrial Applications for 1-Ethoxy-3-phenyl-1H-2-benzopyran (CAS 127233-59-4) Based on Quantitative Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting 5-Lipoxygenase (5-LOX) Inhibition

Given the patent claims for 5-LOX inhibitory activity among benzopyran derivatives [1] and the demonstration of 5-LOX inhibition by structurally related isochromenes (IC₅₀ = 0.77 mg/mL) [2], CAS 127233-59-4 is a logical starting scaffold for medicinal chemistry efforts aimed at developing novel 5-LOX inhibitors. Its neutral, lipophilic character (LogP = 4.25) may offer advantages in terms of membrane permeability and oral bioavailability. Researchers can use this compound to explore structure-activity relationships (SAR) around the 1-ethoxy and 3-phenyl positions, with the goal of improving potency and selectivity over cyclooxygenase (COX) enzymes. The distinct 1H-2-benzopyran core also provides a scaffold-hopping opportunity to circumvent intellectual property associated with existing 2H-1-benzopyran 5-LOX inhibitors.

Chemical Probe Development for Potassium Channel Subtype Selectivity Profiling

The established role of benzopyrans as potassium channel activators [3] positions CAS 127233-59-4 as a candidate for developing subtype-selective chemical probes. The compound can be evaluated in electrophysiological assays (e.g., patch-clamp) against panels of potassium channel subtypes (K_ATP, Kᵥ, K_Ca) to determine its selectivity profile. Because the 1-ethoxy-3-phenyl substitution differs from the substitution patterns of known benzopyran K_ATP openers (e.g., levcromakalim, which features a pyrrolidinone ring), it may exhibit a distinct selectivity fingerprint. Such a probe would be valuable for dissecting the physiological roles of specific potassium channels in smooth muscle, neurons, and cardiac tissue.

Negative Control Compound for Estrogen Receptor (ER) Modulation Studies

2H-1-Benzopyran derivatives such as CDRI-85/287 are potent SERMs with nanomolar activity against ER-positive cancer cells [4]. In contrast, the 1H-2-benzopyran scaffold of CAS 127233-59-4 is expected to exhibit negligible ER binding due to its distinct core oxidation state and lack of a basic side chain required for high-affinity ER engagement [5]. Researchers conducting ER-focused assays can employ CAS 127233-59-4 as a structurally related negative control. Using this compound helps confirm that observed effects of 2H-1-benzopyran SERMs are target-specific rather than arising from non-specific benzopyran core interactions. This application is supported by SAR data showing that even subtle changes in benzopyran substitution abolish ER affinity [6].

Physicochemical Profiling and ADME Optimization Studies

With a calculated LogP of 4.25 and polar surface area of 18.46 Ų , CAS 127233-59-4 occupies a favorable physicochemical space for oral bioavailability (Lipinski's Rule of 5 compliant). It can serve as a reference compound for developing high-throughput assays to measure logD, solubility, plasma protein binding, and microsomal stability within the benzopyran chemical series. Its neutral, non-basic character distinguishes it from amine-containing benzopyran SERMs, allowing comparative studies to isolate the impact of basicity and ionization state on ADME properties. Such data are invaluable for guiding lead optimization efforts in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethoxy-3-phenyl-1H-2-benzopyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.